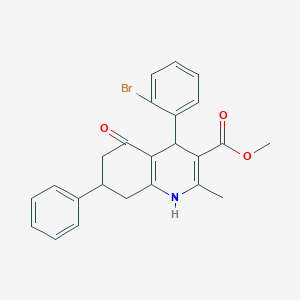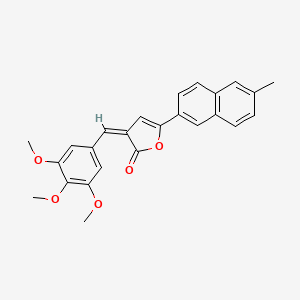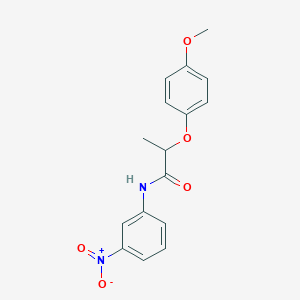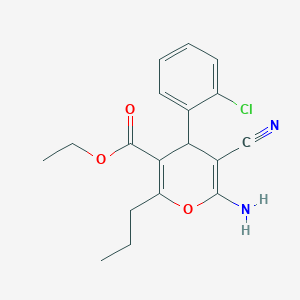![molecular formula C19H23ClN2O2 B4961652 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various cellular processes.
Mecanismo De Acción
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol binds to the ATP-binding pocket of EGFR and prevents the transfer of phosphate groups from ATP to the tyrosine residues of the receptor. This leads to the inhibition of downstream signaling pathways that are activated by EGFR, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been used to study the role of EGFR in various physiological processes, including wound healing and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its specificity for EGFR tyrosine kinase. It does not inhibit other kinases, which makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one limitation of 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research involving 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the study of the role of EGFR in various physiological processes, including tissue regeneration and wound healing. Additionally, 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol could be used in combination with other drugs to enhance its therapeutic effects in cancer treatment.
Métodos De Síntesis
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized by the reaction of 4-(4-chlorobenzyl)piperazine with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base. The resulting product is purified by column chromatography to obtain 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol in its pure form.
Aplicaciones Científicas De Investigación
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is a potent inhibitor of EGFR tyrosine kinase activity, and it has been used extensively in scientific research to study the role of EGFR in cancer and other diseases. 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and it has also been used to study the downstream signaling pathways activated by EGFR.
Propiedades
IUPAC Name |
2-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-6-7-19(23)16(12-18)14-22-10-8-21(9-11-22)13-15-2-4-17(20)5-3-15/h2-7,12,23H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWZBEXLGGIMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4961576.png)

![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)



![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)


![rel-(2R,3R)-3-{methyl[3-(4-morpholinyl)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4961622.png)
![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)
![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)